

# Comparative Analysis of Cross-Resistance in (R)-DS86760016 Resistant Mutants

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Compound of Interest		
Compound Name:	(R)-DS86760016	
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(R)-DS86760016, a novel benzoxaborole leucyl-tRNA synthetase (LeuRS) inhibitor, demonstrates potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[1][2] A critical aspect of its preclinical evaluation is the characterization of resistance development and the cross-resistance profile of emergent mutants. This guide provides a comparative analysis of the susceptibility of (R)-DS86760016 resistant mutants to other antibiotics, supported by experimental data and detailed methodologies.

## **Executive Summary**

Experimental evidence indicates that while mutants resistant to **(R)-DS86760016** exhibit high-level resistance to the drug itself and cross-resistance to another LeuRS inhibitor, GSK2251052, they do not show cross-resistance to other classes of clinically relevant antibiotics.[1] This suggests that the mechanism of resistance to **(R)-DS86760016** is specific to its target, LeuRS, and does not confer broad-spectrum resistance.

### **Cross-Resistance Data**

The susceptibility of spontaneously generated **(R)-DS86760016** resistant mutants of E. coli, K. pneumoniae, and P. aeruginosa to a panel of comparator antibiotics was determined. The Minimum Inhibitory Concentrations (MICs) are summarized below.



Table 1: Susceptibility of (R)-DS86760016 Resistant

**Escherichia coli Mutants** 

Antibiotic	MIC Range (μg/mL) for Parent Strain	MIC Range (μg/mL) for (R)- DS86760016 Resistant Mutants
(R)-DS86760016	0.5	1024
GSK2251052	1	>1024
Tobramycin	0.25	0.25
Ceftazidime	0.25	0.25
Meropenem	≤0.03	≤0.03
Ciprofloxacin	≤0.03	≤0.03

Data sourced from Purnapatre et al., 2018.

Table 2: Susceptibility of (R)-DS86760016 Resistant

Klebsiella pneumoniae Mutants

Antibiotic	MIC Range (μg/mL) for Parent Strain	MIC Range (μg/mL) for (R)- DS86760016 Resistant Mutants
(R)-DS86760016	0.5	1024
GSK2251052	1	1024
Tobramycin	0.5	0.5
Ceftazidime	0.25	0.25
Meropenem	0.06	0.06
Ciprofloxacin	≤0.03	≤0.03

Data sourced from Purnapatre et al., 2018.



Table 3: Susceptibility of (R)-DS86760016 Resistant

Pseudomonas aeruginosa Mutants

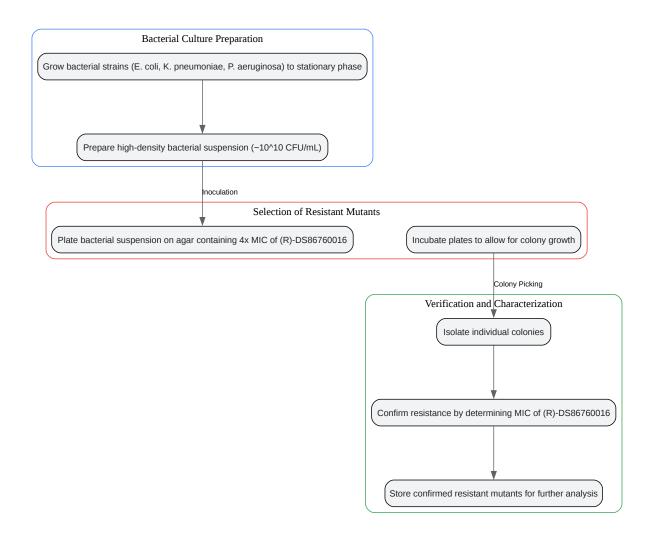
Antibiotic	MIC Range (µg/mL) for Parent Strain	MIC Range (μg/mL) for (R)- DS86760016 Resistant Mutants
(R)-DS86760016	1	128
GSK2251052	2	256
Tobramycin	0.5	0.5
Ceftazidime	1	1
Meropenem	0.25	0.25
Ciprofloxacin	0.125	0.125

Data sourced from Purnapatre et al., 2018.

## **Experimental Protocols Generation of Resistant Mutants**

The frequency of spontaneous resistance (FSR) was determined to select for resistant mutants. The methodology is outlined below.





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Caption: Workflow for the generation of spontaneous (R)-DS86760016 resistant mutants.



### **Antimicrobial Susceptibility Testing**

The MICs of **(R)-DS86760016** and comparator antimicrobial agents were determined for both the parent strains and the resistant mutants using the broth microdilution method.

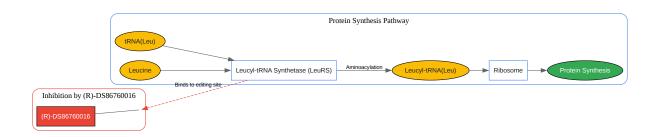
#### Protocol:

- Inoculum Preparation: A standardized inoculum of each bacterial strain (parental and resistant mutants) was prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Assay Plates: 96-well microtiter plates were prepared with serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubation: The plates were incubated at 35°C for 16 to 20 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

### **Mechanism of Action and Resistance**

**(R)-DS86760016**, like other benzoxaboroles, targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. It forms a covalent adduct with the terminal adenosine of tRNALeu in the editing site of the enzyme, trapping the tRNA and inhibiting protein synthesis.





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#### References

- 1. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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